3-(2-bromophenyl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]propanamide
Description
Properties
IUPAC Name |
3-(2-bromophenyl)-N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrN3OS/c1-14-11-15(2)24(23-14)19(17-9-10-26-13-17)12-22-20(25)8-7-16-5-3-4-6-18(16)21/h3-6,9-11,13,19H,7-8,12H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXFWZIOFWZKUBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(CNC(=O)CCC2=CC=CC=C2Br)C3=CSC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Propanamide Derivatives with Heterocyclic Substituents
Propanamide derivatives are widely explored for their pharmacological properties. Key analogues include:
Key Observations :
Thiophene-Containing Analogues
Thiophene derivatives are notable for their electronic properties and bioavailability:
Comparison :
Pyrazole-Containing Analogues
Pyrazole rings are critical for hydrogen bonding and solubility:
Key Differences :
- The ethyl linker in the target compound may offer greater conformational flexibility than trimethylacetamide derivatives .
Q & A
Basic: What are the standard synthetic routes for preparing 3-(2-bromophenyl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]propanamide?
Methodological Answer:
The synthesis involves multi-step organic reactions. A typical route includes:
Intermediate Preparation :
- Synthesis of bromophenyl intermediates (e.g., via bromination or coupling reactions).
- Preparation of thiophene and pyrazole derivatives (e.g., alkylation of thiophen-3-yl ethylamine with 3,5-dimethylpyrazole).
Coupling Reactions :
- Amide bond formation between the bromophenyl propanoyl chloride and the pyrazole-thiophene ethylamine intermediate, using a base like triethylamine to neutralize HCl byproducts .
- Condensation/substitution steps to integrate heterocyclic moieties (thiophene, pyrazole) into the backbone .
Purification :
- Column chromatography or recrystallization to isolate the product .
Key Reagents : Brominating agents (e.g., NBS), thiophene derivatives, pyrazole precursors, and coupling agents (e.g., EDC/HOBt).
Basic: Which spectroscopic and crystallographic methods are recommended for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm proton environments and carbon connectivity, particularly for distinguishing thiophene (δ ~6.5–7.5 ppm) and pyrazole (δ ~2.5 ppm for methyl groups) signals .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- X-ray Crystallography : Single-crystal X-ray diffraction (using SHELX software) to resolve 3D structure, bond angles, and intermolecular interactions (e.g., π-π stacking between aromatic rings) .
- Infrared (IR) Spectroscopy : Confirmation of amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) .
Advanced: How can reaction conditions be optimized to improve yield and purity during multi-step synthesis?
Methodological Answer:
- Temperature Control : Lower temperatures (0–5°C) for exothermic steps (e.g., acyl chloride formation) to minimize side reactions .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) for amide coupling to enhance solubility and reaction efficiency .
- Catalyst Use : Lewis acids (e.g., ZnCl₂) or Pd catalysts for Suzuki-Miyaura cross-coupling of bromophenyl groups .
- Workflow Monitoring : TLC or HPLC to track reaction progress and identify byproducts early .
- Purification Optimization : Gradient elution in column chromatography (hexane/EtOAc) or fractional crystallization to separate stereoisomers .
Advanced: What computational approaches (e.g., DFT) are used to predict the compound's electronic properties and interaction with biological targets?
Methodological Answer:
- Density Functional Theory (DFT) :
- Molecular Docking :
- SAR Studies :
Advanced: How can researchers resolve contradictions in biological activity data across different studies involving this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
